molecular formula C27H19N5O4S2 B15033039 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B15033039
M. Wt: 541.6 g/mol
InChI Key: NCMXJYLQMVYPJH-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a structurally complex molecule featuring a thiazolidinone core fused with a pyrazole ring and substituted benzamide groups. The (5Z) configuration indicates the stereochemistry of the methylene group bridging the pyrazole and thiazolidinone moieties. Key structural features include:

  • A 4-nitrophenyl substituent on the pyrazole ring, which introduces strong electron-withdrawing effects.
  • A thiazolidinone ring with a thioxo group at position 2 and a ketone at position 4, common pharmacophores in bioactive molecules .
  • A 4-methylbenzamide group attached to the thiazolidinone nitrogen, contributing hydrophobic interactions.

Properties

Molecular Formula

C27H19N5O4S2

Molecular Weight

541.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C27H19N5O4S2/c1-17-7-9-19(10-8-17)25(33)29-31-26(34)23(38-27(31)37)15-20-16-30(21-5-3-2-4-6-21)28-24(20)18-11-13-22(14-12-18)32(35)36/h2-16H,1H3,(H,29,33)/b23-15-

InChI Key

NCMXJYLQMVYPJH-HAHDFKILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole derivative using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of the nitro-substituted pyrazole with thiourea in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The final step involves the condensation of the thiazolidinone derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that integrates multiple heterocyclic structures. It contains a thiazolidine core, a pyrazole moiety, and a benzamide derivative, suggesting potential pharmacological properties, making it a subject of interest in drug discovery and development.

Key Features and Biological Activities

4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide combines multiple bioactive moieties (thiazolidine and pyrazole), which may offer synergistic effects not present in simpler analogs. This complexity could lead to enhanced pharmacological profiles compared to individual components.

Compound NameStructureKey Features
4-methylthiazolidineContains a thiazolidine ringKnown for its anti-inflammatory properties
4-nitrophenylpyrazoleContains a pyrazole ringExhibits significant antioxidant activity
Benzamide derivativesContains a benzamide moietyVarious biological activities including antimicrobial effects

Research has indicated that compounds containing thiazolidine and pyrazole rings exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the thiazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound and structurally related analogs, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Pyrazole/Thiazolidinone) Molecular Weight (g/mol) Key Synthetic Yields Notable Bioactivity
Target Compound 4-Nitrophenyl, 4-methylbenzamide 531.05 (calc.) Not reported Antioxidant (DPPH assay inferred)
N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-Chlorophenyl, 4-methylbenzamide 530.06 Not reported Not specified
N-[(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-Fluorophenyl, 4-methylbenzamide 514.51 Not reported Not specified
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) Phenyl, benzothiazole 349.41 60% (EtOH, 173–175°C) Not specified
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) 4-Fluorophenyl, benzothiazole 367.40 62% (EtOH, 208°C) Not specified
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide Sec-butyl, sulfonamide 568.73 Not reported Not specified

Key Observations

Substituent Effects on Molecular Properties Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenyl group enhances polarity and reduces electron density compared to chloro () or fluoro () analogs. This may influence binding to target proteins or enzymes .

The nitro group’s reactivity may necessitate modified conditions (e.g., controlled pH or alternative solvents) .

Biological Activity Antioxidant Potential: highlights DPPH radical scavenging assays for thiazolidinone derivatives. Structural Diversity: The sulfonamide derivative () demonstrates how functional group variation (e.g., sulfonamide vs. benzamide) can diversify bioactivity profiles .

Biological Activity

4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that integrates multiple heterocyclic structures, notably featuring thiazolidine and pyrazole moieties. These structural elements are associated with various biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.

Structural Overview

The molecular formula of the compound is C₃₃H₂₃N₅O₄S, with a molecular weight of 541.6 g/mol. Its structure can be broken down into key components that contribute to its biological activity:

ComponentDescriptionBiological Activity
ThiazolidineContains a thiazolidine coreKnown for anti-inflammatory properties
PyrazoleContains a pyrazole ringExhibits significant antioxidant activity
BenzamideContains a benzamide moietyVarious biological activities including antimicrobial effects

The combination of these bioactive moieties may offer synergistic effects that enhance pharmacological profiles compared to simpler analogs .

Anticancer Properties

Research has indicated that compounds similar to 4-methyl-N-((5Z)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide exhibit significant anticancer activity. For instance, thiazolidine derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. In one study, derivatives showed IC50 values as low as 2.66 μM against the HL-60 leukemia cell line and 5.31 μM against A549 lung cancer cells .

Antioxidant Activity

The presence of the pyrazole ring in the compound is linked to strong antioxidant properties. Pyrazole derivatives have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Effects

Benzamide derivatives, including those with thiazolidine and pyrazole components, have demonstrated notable antimicrobial activity. This includes efficacy against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Evaluation

A systematic study detailed the synthesis of various thiazolidine derivatives, including those similar to the target compound. The synthesized compounds were tested for their biological activities using standard assays. The results confirmed that modifications on the thiazolidine and pyrazole rings could significantly enhance their biological efficacy .

Structure–Activity Relationship (SAR)

A review on rhodanines highlighted the importance of structural modifications in enhancing anticancer activity. The study emphasized that specific substitutions on the phenyl rings could lead to improved cytotoxic profiles against cancer cell lines .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing this compound and its analogs?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions (e.g., using ethanol or toluene as solvents) .
  • Thiazolidinone/thioxothiazolidinone construction : Reaction of thiosemicarbazides with α-haloketones or via cyclization of thiourea intermediates .
  • Functionalization : Substituent introduction via Mannich reactions or nucleophilic aromatic substitution, often requiring NaH or KOH as bases .
  • Purification : Recrystallization from methanol or ethanol, validated by HPLC for purity (>95%) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and Z/E isomerism (e.g., pyrazole-CH3 at δ ~2.5 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • X-ray crystallography : Resolves 3D structure using SHELX (for refinement) and ORTEP for visualization .
  • Elemental analysis : Validates stoichiometry (C, H, N, S within ±0.4% of theoretical values) .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

  • Data collection : Single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters and validation of stereochemistry (R-factor < 0.05) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for packing diagrams .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

  • Case study : Discrepancies in NMR peak splitting may arise from dynamic isomerism. Use variable-temperature NMR to identify tautomeric equilibria .
  • Cross-validation : Combine IR (C=O/C=S bands) with X-ray data to confirm bond orders .
  • DFT calculations : Compare computed (B3LYP/6-31G**) vs. experimental NMR/IR spectra to resolve ambiguities .

Q. What computational approaches predict the compound’s biological activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC50 values .
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks .

Q. What challenges arise in crystallographic refinement of such compounds?

  • Disorder : Nitrophenyl or thiophene groups may exhibit positional disorder. Use PART instructions in SHELXL to model split positions .
  • Twinned data : Apply HKLF5 in SHELXL for twin-law refinement (e.g., BASF parameter adjustment) .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/water) to improve resolution (<1.0 Å) .

Q. How can reaction conditions be optimized for improved yields?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hr reflux) while maintaining yields >80% .
  • In situ monitoring : ReactIR or HPLC tracking to identify intermediates and adjust stoichiometry dynamically .

Methodological Insights from Key Studies

  • Synthetic optimization : Ethanol as a solvent increased thiazolidinone cyclization yields by 20% compared to DMF .
  • Docking validation : Pyrazole-thioxothiazolidinone hybrids showed stronger hydrogen bonding with fungal CYP51 (ΔG = -9.2 kcal/mol) vs. fluconazole (-7.1 kcal/mol) .
  • Crystallographic statistics : Average R-factor for similar structures refined via SHELXL is 0.042, with C-C bond precision ±0.002 Å .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.